

Chiral Synthesis of Tenalisib R-Enantiomer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral synthesis of the R-enantiomer of Tenalisib, a potent and selective phosphoinositide 3-kinase (PI3K) delta and gamma inhibitor. The synthesis of the enantiomerically pure compound is critical for its therapeutic efficacy and safety profile. This document outlines two primary strategies for achieving the desired stereochemistry: asymmetric transfer hydrogenation and the use of a chiral auxiliary. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

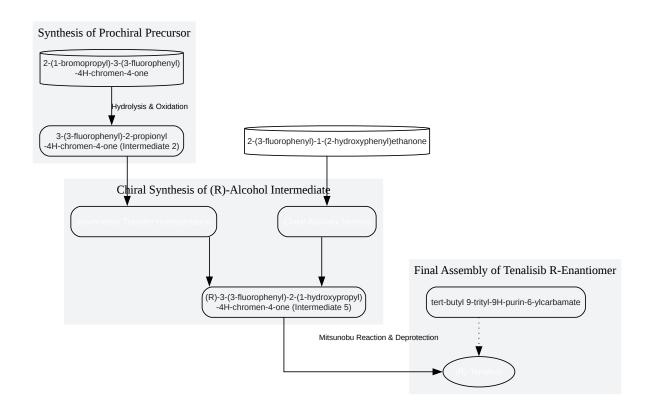
Synthetic Strategies and Pathways

The synthesis of the (R)-enantiomer of Tenalisib, chemically known as (R)-3-(3-fluorophenyl)-2-(1-(9H-purin-6-ylamino)propyl)-4H-chromen-4-one, involves the key chiral intermediate (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one. Two distinct and effective methods for the preparation of this intermediate have been reported:

- Asymmetric Transfer Hydrogenation: This method employs a chiral ruthenium catalyst to achieve the enantioselective reduction of a prochiral ketone precursor.
- Chiral Auxiliary-Mediated Synthesis: This approach utilizes a chiral acid as an auxiliary to introduce the desired stereocenter, followed by its removal in a subsequent step.



The overall synthetic workflow can be visualized as follows:



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Caption: Overall workflow for the chiral synthesis of Tenalisib R-Enantiomer.

Method 1: Asymmetric Transfer Hydrogenation

This elegant approach introduces chirality through the catalytic reduction of the prochiral ketone, 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one. The use of a specific chiral



ruthenium catalyst ensures the formation of the desired (R)-alcohol with good enantioselectivity.

Experimental Protocol

Step 1: Synthesis of 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one (Intermediate 2)

To a solution of 2-(1-bromopropyl)-3-(3-fluorophenyl)-4H-chromen-4-one (8.80 g, 24.36 mmol) in DMSO (85 ml), n-butanol (5 ml) was added, and the mixture was heated to 120°C for 3 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by column chromatography using a mixture of ethyl acetate and petroleum ether to yield the title compound as a yellow liquid.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (Intermediate 5)

A solution of Intermediate 2 (0.600 g, 2.02 mmol) in DMF (7.65 ml) was purged with nitrogen. A formic acid:triethylamine 5:2 azeotrope (1.80 ml) was added, followed by [(R,R)tethTsDpenRuCl] (3.0 mg). The reaction mixture was heated at 80°C for 1.5 hours under a continuous nitrogen purge. The reaction was then quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated. The crude product was purified by column chromatography with ethyl acetate:petroleum ether to afford the title compound as a yellow solid.[1]

Data Presentation



Parameter	Value
Intermediate 2 Yield	60% (1.20 g)
(R)-Alcohol Yield	83% (0.500 g)
(R)-Alcohol Mass	298.9 (M+)
Enantiomeric Excess	74.8% (enriched in the fast eluting isomer)
Chiral HPLC Column	Chiralpak AD-H
Retention Time (fast eluting)	8.52 min

Method 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach involves the coupling of an achiral precursor with a chiral auxiliary, R-(+)-2-benzyloxybutyric acid, to form a diastereomeric intermediate. Subsequent cyclization and deprotection steps lead to the desired chiral alcohol.

Experimental Protocol

Step 1: Synthesis of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one

To a solution of 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone (2.15 g, 9.36 mmol) in dichloromethane (20 ml), HATU (4.27 g, 11.23 mmol) and R-(+)-2-benzyloxybutyric acid (2.00 g, 10.29 mmol) were added and stirred for 10 minutes. Triethylamine (14.0 ml, 101.1 mmol) was then added dropwise, and the mixture was stirred at room temperature for 24 hours. The reaction was quenched with water, extracted with dichloromethane, dried over sodium sulphate, and concentrated under reduced pressure. The crude product was purified by column chromatography with ethyl acetate:petroleum ether.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one

To a solution of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one (1.50 g, 3.86 mmol) in dichloromethane (15 ml) cooled to 0°C, aluminium chloride (1.00 g, 7.72 mmol) was added portion-wise. The mixture was stirred at room temperature for 6 hours. The reaction was quenched with 2N HCl solution, extracted with dichloromethane, dried over sodium sulphate,



and concentrated. The crude product was purified by column chromatography with ethyl acetate:petroleum ether to afford the title compound as a yellow solid.[1]

Data Presentation

Parameter	Value
Diastereomeric Intermediate Yield	29% (2.10 g)
(R)-Alcohol Yield	48% (0.552 g)
(R)-Alcohol Mass	389.0 (M+) (for the benzyloxy intermediate)

Final Synthetic Step: Mitsunobu Reaction and Deprotection

The final stage of the synthesis involves the coupling of the chiral alcohol intermediate with a protected purine derivative via a Mitsunobu reaction, followed by deprotection to yield the final Tenalisib R-enantiomer.



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Caption: Final steps in the synthesis of the Tenalisib R-Enantiomer.

Experimental Protocol

To a solution of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (0.250 g, 0.838 mmol) in THF (5 ml), tert-butyl 9-trityl-9H-purin-6-ylcarbamate (0.479 g, 1.00 mmol) and triphenylphosphine (0.329 g, 1.25 mmol) were added and the resulting mixture was stirred at room temperature for 5 minutes. Diisopropylazodicarboxylate (0.25 ml, 1.25 mmol) was then added and the mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated and purified by column chromatography with ethyl acetate:petroleum ether to



afford the protected intermediate. This intermediate was then dissolved in dichloromethane (6 ml), and trifluoroacetic acid (1.2 ml) was added. The mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated to yield the final product.[1]

Data Presentation

Parameter	Value
Final Product Mass	415.6 (M+)
Melting Point	148-150°C

Conclusion

This technical guide has detailed two effective strategies for the chiral synthesis of the Renantiomer of Tenalisib. The asymmetric transfer hydrogenation method offers a more direct route with good enantioselectivity, while the chiral auxiliary approach provides an alternative pathway. The choice of method may depend on factors such as catalyst availability, cost, and scalability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of Tenalisib and related chiral compounds. Further optimization of reaction conditions and purification techniques may lead to improved yields and enantiomeric purity.

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References

- 1. newdrugapprovals.org [newdrugapprovals.org]
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